2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-10(2)13(9-19-16-7-8-17-19)18-14(20)11-5-3-4-6-12(11)15/h3-8,10,13H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOQXMVYENRWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of copper(I) catalysts and azide-alkyne cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Step 1: Amide Formation
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Reaction : Condensation of benzamide with a substituted amine.
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Reagents : Coupling agents (e.g., EDC, DCC), solvents (DMF, THF), and bases (e.g., DIPEA).
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Key Feature : Forms the benzamide core structure.
Step 3: Bromination
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Reaction : Electrophilic aromatic substitution or aliphatic bromination.
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Reagents : Bromine (Br₂), Lewis acids (e.g., FeBr₃), or NBS (for allylic bromination).
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Key Feature : Introduces the bromine substituent at the 2-position of the benzamide ring.
Reactivity Profile
The compound undergoes diverse chemical transformations due to its functional groups:
Substitution Reactions
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Mechanism : Nucleophilic displacement of the bromine atom.
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Reagents : Thiols, amines, or alcohols in polar aprotic solvents (e.g., DMF) .
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Example : Replacement of Br with a hydroxyl group to form a hydroxybenzamide derivative.
Oxidation Reactions
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Mechanism : Oxidation of the butan-2-yl group.
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Reagents : Hydrogen peroxide (H₂O₂), oxidizing agents (e.g., KMnO₄).
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Outcome : Conversion of secondary alcohols to ketones or carboxylic acids.
Click Chemistry Modulation
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Mechanism : Further cycloaddition reactions with azides or alkynes.
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Application : Functionalization of the triazole ring for bioconjugation or drug design .
Reaction Mechanism Insights
The triazole ring in the compound enables hydrogen bonding and metal coordination, critical for biological interactions. For instance:
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σ2 Receptor Binding : Triazole-containing benzamides have shown high affinity for σ2 receptors, influencing neurochemical pathways .
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Antifungal Activity : Triazole derivatives exhibit antifungal properties through sterol biosynthesis inhibition .
Critical Analysis of Reaction Conditions
Challenges and Optimization Strategies
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Regioselectivity : Ensuring bromination occurs at the 2-position requires precise control of directing groups.
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Scalability : Transition from batch to continuous flow processes improves safety and yield in industrial settings.
This compound’s reactivity and synthesis pathways underscore its potential in medicinal chemistry and advanced materials. Further research is warranted to explore its pharmacological applications and chemical versatility.
Scientific Research Applications
Medicinal Chemistry
Drug Development: The compound serves as a crucial building block in the design of new pharmaceuticals. Its structural elements allow for modifications that can enhance therapeutic effects against various diseases. The triazole group is known for its ability to interact with biological targets, making it an attractive candidate for drug discovery efforts aimed at developing antifungal and anticancer agents .
Mechanism of Action: The mechanism of action involves interactions with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, modulating their activity. The benzamide core can interact with proteins or nucleic acids, influencing their function and stability.
Materials Science
Synthesis of New Materials: The compound's distinctive structure makes it suitable for the development of novel materials with tailored electronic or optical properties. Researchers have explored its potential in creating advanced polymers and nanomaterials that could be used in electronics and photonics.
Biological Studies
Biochemical Probes: In biochemical assays, 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide acts as a probe or ligand to study enzyme interactions and cellular processes. Its ability to selectively bind to certain enzymes allows researchers to investigate metabolic pathways and cellular signaling mechanisms .
Case Studies and Research Findings
- Antimicrobial Activity: A study evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
- Anticancer Properties: Research has demonstrated that derivatives of this compound exhibit anticancer activity against human colorectal carcinoma cell lines. The findings suggest that modifications to the triazole moiety can enhance potency compared to standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzymes, modulating their activity. The benzamide core can interact with proteins or nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: shares similarities with other benzamide derivatives and triazole-containing compounds.
Benzamide Derivatives: Compounds like 2-bromo-N-methylbenzamide have similar core structures but lack the triazole moiety.
Triazole Compounds: 1,2,3-triazole derivatives with different substituents on the triazole ring can exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to participate in diverse chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple scientific disciplines .
Biological Activity
The compound 2-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H16BrN5O
- Molecular Weight : 328.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of triazole compounds exhibit significant antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various bacterial strains and fungi.
- Anticancer Potential : Triazole-containing compounds have been reported to possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting key enzymes involved in cancer metabolism and other diseases.
The biological effects of this compound can be attributed to several mechanisms:
- Interaction with DNA : Triazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Interaction : These compounds may act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and bioavailability.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |
Table 2: Case Studies on Related Compounds
| Compound Name | Activity | Study Reference |
|---|---|---|
| 4-Bromo-N-(thiazol-2-yl)benzenesulfonamide | HSA Binding | |
| Benzoxazole Derivatives | Antimicrobial | |
| Annonacin | Antiangiogenic |
Research Findings
Recent studies have demonstrated the pharmacokinetic properties of related compounds. For instance, the interaction between similar triazole derivatives and human serum albumin (HSA) has been characterized using multi-spectroscopic techniques. These interactions are crucial for understanding the therapeutic efficacy and bioavailability of the compounds in clinical settings.
Q & A
Q. How can solubility issues in aqueous buffers be addressed during biological testing?
Q. What degradation pathways occur under physiological conditions, and how are they characterized?
- Pathways :
- Hydrolysis : Amide bond cleavage at pH > 8, detected via HPLC .
- Oxidation : Triazole ring oxidation forms nitro derivatives, identified by LC-MS .
Q. How does the compound’s selectivity for microbial vs. mammalian targets vary with structural modifications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
